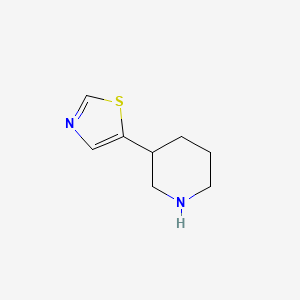

5-(Piperidin-3-yl)thiazole

Description

Overview of Heterocyclic Scaffolds in Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry. mdpi.com Over 85% of all biologically active chemical entities incorporate a heterocycle, underscoring their pivotal role in drug design. nih.gov These scaffolds provide a versatile framework for modifying a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The advancement of synthetic methodologies, including metal-catalyzed cross-coupling reactions, has significantly expanded the ability of chemists to create a wide array of functionalized heterocycles. nih.gov

The Thiazole (B1198619) Moiety as a Privileged Structure in Bioactive Compounds

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in a multitude of natural products and synthetic drugs with a broad spectrum of pharmacological activities. researchgate.netsciencescholar.us The thiazole scaffold is a key component in over 18 FDA-approved drugs. nih.gov Its derivatives have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govsciencescholar.usresearchgate.net The versatility of the thiazole nucleus makes it a compelling template for the design and discovery of new therapeutic agents. acs.org

The Piperidine (B6355638) Moiety as a Key Pharmacophore in Chemical Biology

Piperidine, a six-membered nitrogen-containing heterocycle, is another crucial pharmacophore in the development of pharmaceuticals. primescholars.com Its derivatives are found in numerous synthetic drugs with diverse therapeutic applications, acting as analgesic, antihistamine, and antipsychotic agents, among others. primescholars.comresearchgate.net The piperidine ring's ability to influence a molecule's basicity and conformational flexibility makes it a valuable component in designing compounds that can effectively interact with biological targets. primescholars.comacs.org

Rationale for Investigating 5-(Piperidin-3-yl)thiazole as a Research Scaffold

The rationale for investigating hybrid molecules like this compound lies in the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new chemical entity with potentially enhanced or novel biological activities. The fusion of the thiazole and piperidine rings offers the potential to create a scaffold that can engage with multiple biological targets or exhibit a unique pharmacological profile. The electron-rich nature of the thiazole ring, coupled with the conformational flexibility and basicity of the piperidine moiety, presents a unique three-dimensional structure for molecular recognition by proteins and enzymes.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its derivatives primarily focuses on several key areas:

Synthesis: Developing efficient and versatile synthetic routes to access the core scaffold and a diverse library of its analogs.

Chemical Properties: Characterizing the physicochemical properties of these new compounds.

Biological Evaluation: Screening these compounds for a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and insecticidal effects.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the thiazole and piperidine rings, as well as the introduction of various substituents, influence biological activity.

The overarching goal of this research is to uncover novel lead compounds that can serve as starting points for the development of new therapeutic agents or agrochemicals.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H12N2S | fluorochem.co.uk |

| InChI Key | JWDOZKWLXFFMAK-UHFFFAOYSA-N | fluorochem.co.uk |

| MDL Number | MFCD09891523 | fluorochem.co.uk |

| CAS Number | 1369348-34-4 | chemicalbook.com |

Research Findings on this compound and its Derivatives

Recent studies have begun to explore the synthetic pathways and biological potential of scaffolds related to this compound.

Synthesis and Bioactivity of Aryl Thiazole Piperidine Amide Derivatives

In a recent study, fifteen novel aryl thiazole piperidine amide derivatives were designed and synthesized. The biological evaluation of these compounds revealed promising fungicidal and insecticidal activities. For instance, one derivative, 5-(3-bromophenyl)-4-methyl-2-(1-((4-nitrophenyl)-sulfonyl)piperidin-4-yl)thiazole (6b) , demonstrated 100% inhibition against Pseudoperonospora cubensis, outperforming the commercial fungicide azoxystrobin (B1666510) at a concentration of 200 µg/mL. sioc-journal.cn Another compound, (4-(5-(3-bromophenyl)-4-methylthiazol-2-yl) piperidin-1-yl) (m-tolyl)methanone (6h) , exhibited 100% lethality against the armyworm Mythimna separata at a concentration of 500 µg/mL. sioc-journal.cn

Thiazolyl-Thiazolidinedione Derivatives

Research into thiazolyl thiazolidine-2,4-dione derivatives has also yielded interesting results. A series of these compounds were synthesized and evaluated for their antimicrobial properties. tubitak.gov.tr Notably, compounds with a piperidine ring at the C-2 position of the thiazole showed enhanced inhibitory activity compared to those with other substituents. researchgate.net Several of the synthesized compounds displayed significant activity against Escherichia coli, comparable to the antibiotic ampicillin. tubitak.gov.tr

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-7(4-9-3-1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREKQZQIRFJAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Piperidin 3 Yl Thiazole and Its Structural Analogs

Retrosynthetic Analysis of the 5-(Piperidin-3-yl)thiazole Framework

A retrosynthetic analysis of the this compound framework reveals several potential disconnection points. The most logical and widely applied strategy involves the disconnection of the carbon-carbon bond between the C-5 position of the thiazole (B1198619) ring and the C-3 position of the piperidine (B6355638) ring. This approach simplifies the complex target molecule into two more manageable heterocyclic synthons: a 5-functionalized thiazole precursor (A) and a 3-functionalized piperidine precursor (B).

This primary disconnection suggests two forward-synthetic pathways:

Convergent Synthesis: The two heterocyclic precursors are synthesized independently and then coupled in a final step. For instance, a 5-halothiazole could be coupled with a piperidine-3-yl boronic ester via a Suzuki coupling reaction.

Linear Synthesis: One of the rings is constructed bearing a side chain that is then elaborated to form the second ring. For example, a piperidine derivative with a suitable functional group at the 3-position can be used as a starting point to build the thiazole ring.

Further disconnection of the individual ring synthons leads to simpler, acyclic starting materials. The thiazole ring (A) can be disconnected according to established methods like the Hantzsch synthesis, suggesting an α-haloketone and a thioamide as precursors. The piperidine ring (B) can be retrosynthetically disassembled via disconnections corresponding to cyclization reactions, such as intramolecular reductive amination or aza-Michael addition, leading back to a linear amino-alkene or amino-dicarbonyl compound. amazonaws.com This analysis provides a flexible blueprint for accessing this compound and its analogs.

Synthesis of the Thiazole Ring System

The thiazole ring is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into ring formation reactions (cyclizations) and post-cyclization modifications.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole nucleus. chemrxiv.org The classic reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. youtube.com The mechanism begins with the sulfur of the thioamide acting as a nucleophile in an SN2 reaction with the α-halocarbonyl. youtube.com Subsequent tautomerization and intramolecular cyclization via attack of the imine nitrogen on the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring.

To achieve a 5-substituted thiazole, as required for the target molecule, the substitution pattern of the α-halocarbonyl precursor is key. The substituent at the C-5 position of the final thiazole originates from the carbon atom of the α-halocarbonyl that does not bear the halogen. For example, the reaction of 3-bromo-1-phenylpropan-2-one with thioacetamide (B46855) would yield 5-benzyl-4-methyl-thiazole. Thus, by selecting an appropriately substituted α-halocarbonyl, the desired group can be installed at the C-5 position.

| Starting α-Haloketone | Starting Thioamide | Product (Illustrative) | Reference |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | eurekaselect.com |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | bepls.com |

| 3-Bromopentan-2,4-dione | Thiobenzamide | 4-Acetyl-5-methyl-2-phenylthiazole | eurekaselect.com |

While the Hantzsch synthesis is robust, several alternative strategies have been developed to access thiazoles, sometimes offering milder conditions or different substitution patterns.

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgnih.gov The reaction proceeds under mild conditions and provides direct access to 5-amino substituted thiazoles, which can be a useful handle for further functionalization. wikipedia.orgyoutube.com

Synthesis from Propargyl Alcohols: More recent methods have utilized propargyl alcohols as building blocks. For instance, calcium-catalyzed reaction of tertiary propargyl alcohols with thioamides can produce substituted thiazoles. The reaction is proposed to proceed via an allene (B1206475) intermediate followed by a 5-exo-dig cyclization. acs.org

Metal-Catalyzed Syntheses: Various metal-catalyzed reactions have been reported. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles under mild conditions. organic-chemistry.org Similarly, other protocols use catalysts based on palladium or iron to construct the thiazole ring from different precursors. chemrxiv.orgnih.gov

| Method | Key Reactants | Product Type | Reference |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Amino-2-mercaptothiazole | nih.gov |

| Calcium-Catalyzed Cyclization | tert-Propargyl Alcohol, Thioamide | 2,4,5-Trisubstituted Thiazole | acs.org |

| Copper-Catalyzed Condensation | Oxime, Anhydride, KSCN | 2-Aminothiazoles | organic-chemistry.org |

An alternative to incorporating the piperidine moiety during the initial thiazole ring formation is to functionalize the C-5 position of a pre-synthesized thiazole. The C-5 position of the thiazole ring is relatively electron-rich, making it susceptible to electrophilic substitution. pharmaguideline.com However, for C-C bond formation, modern cross-coupling reactions are more common.

Direct C-H arylation has emerged as a powerful tool for this purpose. Palladium-catalyzed C-H activation at the C-5 position allows for the direct coupling of thiazoles with aryl or heteroaryl halides. acs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, a catalytic system comprising a palladium catalyst, bathophenanthroline (B157979) (Bphen), and K₃PO₄ has been shown to selectively provide C5-arylated thiazoles. nih.gov This approach avoids the need to pre-functionalize the thiazole ring with a halogen or organometallic group, offering a more atom-economical route to 5-arylthiazole derivatives. acs.orgnih.gov

Synthesis of the Piperidine Ring System

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals. Its synthesis is well-established, with numerous methods available for constructing the six-membered ring.

The construction of the piperidine scaffold is frequently achieved through cyclization reactions, which can be either intramolecular (forming one bond to close the ring) or intermolecular (often involving multiple components that assemble into the ring). beilstein-journals.org

Reductive Amination: Intramolecular reductive amination is a highly effective method for forming the piperidine ring. This reaction typically involves a linear substrate containing both an amine and one or two carbonyl functionalities (aldehyde or ketone). researchgate.net The initial step is the formation of an enamine or iminium ion intermediate, which is then reduced in situ to yield the saturated piperidine ring. nih.govchim.it A common strategy is the double reductive amination of 1,5-dicarbonyl compounds with ammonia (B1221849) or a primary amine. chim.it

Aza-Michael Addition: The intramolecular aza-Michael addition (IMAMR) is another powerful strategy. nih.gov In this reaction, an amine nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the six-membered ring. ntu.edu.sg This approach has been used to synthesize a variety of substituted piperidines, with stereoselectivity often controlled by organocatalysts. acs.org

Radical Cyclization: Radical cyclizations provide a complementary approach. For instance, a radical can be generated on a side chain attached to an unsaturated nitrogen-containing precursor, leading to cyclization onto the double or triple bond to form the piperidine ring. organic-chemistry.orgacs.org

Heck Cyclization: The palladium-catalyzed intramolecular Heck reaction can be used to form piperidines from alkenyl halides or triflates bearing a tethered amine nucleophile. The reaction is often enantioselective when chiral ligands are employed. nih.gov

These methods offer a diverse toolkit for constructing the 3-substituted piperidine core, which can then be coupled with a thiazole moiety to complete the synthesis of the target molecule.

Reductive Amination Approaches to Piperidine Derivatives

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming C-N bonds. In the context of piperidine synthesis, this reaction typically involves the condensation of a dicarbonyl compound or a keto-ester with ammonia or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine derivative. This two-step, one-pot procedure is highly valued for its efficiency and the wide availability of starting materials. researchgate.net

Various reducing agents can be employed, each with its own advantages regarding selectivity and reactivity. Common choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (e.g., H2, Pd/C). researchgate.net For instance, the intramolecular reductive amination of δ-amino ketones is a direct route to N-substituted piperidines. A key advantage of this approach is the ability to introduce substituents onto the piperidine ring by starting with appropriately substituted precursors. For example, the synthesis of substituted piperidones can be achieved through the Michael addition of acrylates to aldehydes, followed by reductive amination of the resulting oxo esters. youtube.com

A specific application involves the reductive amination of β-keto esters. In one synthetic route, a β-keto ester derived from an N-Boc protected amino acid was subjected to reductive amination using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride, successfully yielding a 2,3-substituted 1,4-diamine precursor, which serves as a building block for heterocyclic systems. nih.gov This demonstrates the utility of reductive amination in creating complex, substituted amine scaffolds that are precursors to piperidine and related heterocycles.

Stereoselective Synthesis of 3-Substituted Piperidines

The synthesis of enantiomerically pure 3-substituted piperidines is of significant interest due to their prevalence in pharmaceuticals. Various stereoselective strategies have been developed to control the stereochemistry at the C3 position.

One prominent method involves the use of chiral auxiliaries. For example, a stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines can be achieved starting from 2-pyridone. By attaching a chiral N-galactosyl auxiliary, subsequent nucleophilic additions and reactions with electrophiles can be directed with high stereoselectivity to introduce substituents at the 3- and 4-positions. researchgate.net

Another powerful strategy is asymmetric catalysis. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. nih.govorganic-chemistry.org This method utilizes arylboronic acids and a dihydropyridine (B1217469) derivative. The resulting tetrahydropyridine (B1245486) can then be reduced to the desired enantioenriched 3-substituted piperidine. nih.govacs.org This three-step sequence, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide array of chiral piperidines. acs.org

Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is also a common approach. L-glutamic acid, a natural α-amino acid, has been used as a starting point for a multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in This route involves esterification, Boc-protection, reduction of the diester to a diol, tosylation, and finally cyclization with an amine to form the substituted piperidine ring. niscpr.res.in

Table 1: Comparison of Stereoselective Methods for 3-Substituted Piperidines

| Method | Key Reagent/Catalyst | Starting Material | Key Features |

|---|---|---|---|

| Asymmetric Catalysis | Rhodium-catalyst with Josiphos or Segphos ligand | Pyridine / Arylboronic acids | High enantioselectivity (up to 99% ee), broad functional group tolerance. nih.govorganic-chemistry.org |

| Chiral Auxiliary | N-galactosyl auxiliary | 2-Pyridone | High regio- and stereoselectivity for nucleophilic additions. researchgate.net |

| Chiral Pool Synthesis | L-glutamic acid | L-Glutamic acid | Utilizes a naturally occurring chiral starting material to build the piperidine core. niscpr.res.in |

Coupling Strategies for Integrating Thiazole and Piperidine Moieties

The construction of the this compound scaffold requires the strategic formation of a bond between the two heterocyclic rings. This can be accomplished through direct bond formation or by using a linking group.

Direct C-C or C-N Bond Formation Methodologies

Direct coupling methods aim to form a carbon-carbon or carbon-nitrogen bond between the piperidine and thiazole rings. While specific examples for this compound are not extensively detailed, the principles of modern cross-coupling chemistry are directly applicable. Standard transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions are ideal for this purpose.

A hypothetical Suzuki coupling approach would involve reacting a 3-borylpiperidine derivative (e.g., an N-protected 3-(pinacolboranyl)piperidine) with a 5-halothiazole (e.g., 5-bromothiazole) in the presence of a palladium catalyst and a base. Conversely, a 5-borylthiazole could be coupled with a 3-halopiperidine. The choice of protecting group on the piperidine nitrogen is crucial to ensure compatibility with the reaction conditions.

C-N bond formation can be achieved through reactions like the Buchwald-Hartwig amination. This would involve coupling a 3-aminopiperidine derivative with a 5-halothiazole to form a 5-(piperidin-3-ylamino)thiazole, which is a structural analog. The Hantzsch thiazole synthesis, a classic method involving the reaction of a thioamide with an α-haloketone, can also be adapted to build the thiazole ring onto a piperidine-containing fragment. youtube.com

Linker-Mediated Coupling Approaches

An alternative strategy involves connecting the piperidine and thiazole rings through a linker or tether. This approach adds flexibility to the molecular design and can be synthetically more straightforward. The linker can be a simple methylene (B1212753) (-CH2-) bridge, an ether (-O-), a thioether (-S-), or an amine (-NR-) group.

A common method involves nucleophilic substitution, where one heterocycle bearing a nucleophile reacts with the other heterocycle bearing a leaving group attached to a linker. For example, a piperazine (B1678402) ring has been successfully tethered to a thiazole moiety. This was achieved by reacting Boc-piperazine with a 4-(chloromethyl)thiazole derivative, generated via a Hantzsch cyclization using 1,3-dichloroacetone. nih.gov This forms a C-N bond to the methylene linker. A similar strategy could be employed using 3-aminopiperidine or piperidine-3-methanol to couple with a haloalkyl-substituted thiazole, creating an amine or ether linkage, respectively. These linker-mediated approaches are common in the synthesis of complex heterocyclic compounds. nih.govnih.gov

Advanced and Green Synthetic Techniques for this compound

Modern synthetic chemistry emphasizes the development of more efficient, faster, and environmentally benign methodologies. These advanced techniques are highly applicable to the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes or even seconds, while frequently improving product yields. nih.govrsc.org This technique is particularly effective for the synthesis of heterocyclic compounds.

Numerous reports highlight the benefits of microwave assistance in the synthesis of thiazoles and related heterocycles. nih.govbepls.com For example, the one-pot synthesis of hydrazinyl thiazoles under solvent-free conditions was achieved in 30–175 seconds under microwave irradiation. bepls.com Similarly, the synthesis of triazole derivatives linked to a piperidine ring was completed in just 33–90 seconds with high yields using microwave heating, a significant improvement over conventional methods that required several hours. rsc.org

These findings strongly suggest that key steps in the synthesis of this compound, such as the Hantzsch thiazole synthesis or palladium-catalyzed cross-coupling reactions, could be significantly optimized using microwave technology. The rapid, localized heating provided by microwaves can enhance reaction rates, minimize the formation of side products, and align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Triazole-Piperidine derivatives | Several hours | 33–90 seconds | Remarkable (e.g., up to 82%) | rsc.org |

| Synthesis of Thiazolopyrimidines | Not specified | 5 minutes | Yields from 43% to 99% | rsc.org |

| Synthesis of Hydrazinyl Thiazoles | Not specified | 30–175 seconds | Good to excellent yields | bepls.com |

| General Heterocycle Synthesis | Hours | Minutes/Seconds | Often significant | nih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The construction of the this compound scaffold and its analogs frequently relies on the power and versatility of metal-catalyzed cross-coupling reactions. These methods are indispensable for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that link the thiazole and piperidine moieties or introduce other functional groups. Palladium-catalyzed reactions, in particular, have become cornerstone strategies in medicinal and process chemistry for their broad substrate scope and functional group tolerance. wikipedia.orgdntb.gov.ua

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide or triflate. In the context of this compound synthesis, this reaction can be envisioned in two primary ways: coupling a thiazole-5-boronic acid derivative with a 3-halopiperidine, or coupling a piperidine-3-boronic acid derivative with a 5-halothiazole. The latter approach is often preferred due to the relative ease of preparing 5-halothiazole precursors.

Research into the synthesis of 5-arylthiazoles has demonstrated the efficacy of this method. researchgate.netaun.edu.eg For instance, thiazol-5-ylboronic acid pinacol (B44631) ester has been successfully coupled with various aryl halides to yield 5-arylthiazoles. researchgate.net The versatility of the Suzuki coupling has been further highlighted in the synthesis of complex heterocyclic systems, such as 3-substituted-(5-pyrrol-2-yl)-indazoles, where palladium catalysts like Pd(dppf)Cl₂ were found to be highly effective. mdpi.com The reaction conditions are critical and typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle.

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates oxidative addition and reductive elimination. | mdpi.comnih.gov |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid component for transmetalation. | mdpi.com |

| Solvent | Dioxane/H₂O, DMF, Toluene | Solubilizes reactants and facilitates heat transfer. | tandfonline.com |

| Coupling Partners | Thiazoleboronic esters + Aryl halides | Forms the desired C-C bond. | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. tandfonline.com This reaction is a powerful tool for introducing alkynyl substituents onto a thiazole core, which can then serve as versatile handles for further chemical transformations. For example, a 5-halothiazole can be coupled with an appropriately substituted alkynylpiperidine derivative. Alternatively, a terminal alkyne on the thiazole ring can be coupled with a 3-halopiperidine.

Studies have shown that Sonogashira coupling is highly effective for functionalizing thiazoles at various positions. The reaction of 2-, 4-, and 5-trifloyl oxazoles and thiazoles with terminal alkynes proceeds cleanly, often without the competing alkyne homocoupling side reaction. acs.org This methodology provides rapid access to a wide range of alkynyl-substituted heterocycles. acs.org The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and a base such as an amine in a solvent like DMF or dioxane. tandfonline.comacs.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for the synthesis of structural analogs of this compound where the piperidine ring is linked to the thiazole via a nitrogen atom. For instance, the coupling of a 5-aminothiazole with a suitable piperidine precursor or, more commonly, the reaction of a 5-bromothiazole (B1268178) with piperidine or a protected aminopiperidine can be achieved. researchgate.net

The development of various generations of phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org The catalytic system generally consists of a palladium source, a sterically hindered phosphine ligand (e.g., those based on biphenyl (B1667301) or ferrocene (B1249389) backbones), and a strong base such as sodium tert-butoxide. researchgate.netacsgcipr.org This reaction has proven to be a general and efficient method for preparing primary arylamines and other N-aryl compounds that are difficult to synthesize using classical methods. wikipedia.orgorganic-chemistry.org

| Reaction Type | Typical Catalyst/Ligand System | Bond Formed | Application for Thiazole Analogs | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Coupling of a thiazole-boronic ester with a halopiperidine. | researchgate.netmdpi.com |

| Sonogashira | (PPh₃)₂PdCl₂ / CuI / Et₃N | C(sp²)-C(sp) | Introduction of an alkynyl linker between the two rings. | tandfonline.com |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | C(sp²)-N | Synthesis of N-aryl piperidine analogs by coupling an aminothiazole. | wikipedia.orgresearchgate.net |

Organocatalytic and Biocatalytic Transformations

In the quest for more sustainable and efficient synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. These approaches offer advantages such as milder reaction conditions, reduced metal contamination, and the potential for high stereoselectivity.

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. While direct organocatalytic synthesis of this compound is not extensively documented, related transformations demonstrate the potential of this strategy. For example, chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles via [4+2] cyclization, affording products with excellent diastereoselectivities and enantioselectivities. nih.gov This highlights the ability of organocatalysts to construct complex heterocyclic systems with precise stereochemical control, a feature that would be highly valuable for synthesizing enantiomerically pure analogs of 3-substituted piperidines.

Furthermore, simple amino acids like L-proline have been employed as organocatalysts in the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com Such "green promoters" can facilitate cycloaddition reactions under environmentally friendly conditions. nih.gov The principles of organocatalysis could be applied to key steps in the synthesis of this compound, such as the asymmetric construction of the chiral center at the C3 position of the piperidine ring.

Biocatalytic Transformations

Biocatalysis involves the use of enzymes or whole microorganisms to perform chemical reactions. This field offers unparalleled selectivity and operates under mild, aqueous conditions. Although specific enzymatic routes for the synthesis of the this compound core are not well-established, the potential applications of biocatalysis are significant.

Enzymes such as transaminases could be used for the asymmetric synthesis of chiral amine precursors, which are crucial for building the piperidine ring. Hydrolases could be employed for the selective deprotection of functional groups under neutral pH and ambient temperature, avoiding the harsh acidic or basic conditions often required in traditional chemistry. While the direct enzymatic construction of the thiazole ring is less common, the integration of biocatalytic steps for the synthesis of key chiral intermediates represents a promising avenue for developing greener and more efficient manufacturing processes for complex molecules like this compound.

Synthetic Route Optimization and Process Research Considerations

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization with a focus on safety, cost-effectiveness, scalability, and environmental impact. For a molecule like this compound, several factors must be considered.

Route Selection and Atom Economy

Catalyst and Reaction Condition Optimization

For metal-catalyzed coupling reactions, a key goal is to minimize the amount of precious metal catalyst (e.g., palladium) used. This involves screening different ligands, catalysts, bases, and solvents to find a system with the highest turnover number and turnover frequency. The use of water or other green solvents, as demonstrated in some Sonogashira couplings, is highly desirable. researchgate.netbepls.com Moving away from hazardous solvents like 1,4-dioxane is a common objective in process chemistry. acsgcipr.org Temperature and reaction time are also optimized to maximize throughput and minimize energy consumption and the formation of impurities.

Purification and Impurity Control

On a large scale, chromatographic purification is often impractical and costly. Therefore, developing a process where the final product can be isolated and purified by crystallization is a critical goal. A significant challenge in processes using palladium catalysts is the removal of residual metal from the active pharmaceutical ingredient (API), as strict limits are imposed by regulatory agencies. This requires dedicated purification steps, such as treatment with metal scavengers or specialized filtration.

Green Chemistry Considerations

| Parameter | Objective | Example Approach | Impact |

|---|---|---|---|

| Catalyst Loading | Minimize ppm of residual metal in final product. | Screening for high-turnover ligands; use of metal scavengers. | Reduces cost and meets regulatory requirements. |

| Solvent Choice | Replace hazardous solvents with greener alternatives. | Replacing dioxane with 2-MeTHF; developing aqueous processes. | Improves worker safety and reduces environmental impact. |

| Purification Method | Avoid chromatography on a large scale. | Develop a robust crystallization procedure for the final product. | Increases throughput and significantly reduces cost and solvent waste. |

| Atom Economy | Maximize incorporation of starting material atoms into the product. | Favoring cycloadditions or C-H activation over coupling reactions with stoichiometric byproducts. | Reduces waste and improves process efficiency. |

Structure Activity Relationship Sar Studies of 5 Piperidin 3 Yl Thiazole Derivatives

Influence of Substituent Variations on the Thiazole (B1198619) Ring on Preclinical Biological Activity

The thiazole ring within the 5-(piperidin-3-yl)thiazole scaffold serves as a critical anchor for various substituents that can profoundly modulate biological activity. Research into novel piperidinyl thiazole analogues as fungicides has demonstrated that modifications to this heterocyclic core are pivotal for potency.

In a systematic exploration, analogues were designed based on the structures of known fungicides like Oxathiapiprolin and Fluoxapiprolin. nih.gov The study focused on evaluating derivatives against oomycete fungal pathogens, including Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis. nih.gov Variations on the thiazole ring, particularly at the 2- and 4-positions, were investigated. While specific details on the range of substituents on the thiazole ring itself are part of a broader variation strategy, the excellent in vitro and in vivo activity observed for the synthesized analogues underscores the thiazole moiety's importance in interacting with the biological target. nih.gov The consistent high potency across various derivatives suggests that the thiazole ring is a key pharmacophoric element, and its electronic and steric properties, influenced by substituents, are crucial for optimal activity.

Conformational and Substituent Effects of the Piperidine (B6355638) Moiety

The piperidine moiety is another key component of the scaffold where conformational and substituent effects play a vital role in determining the biological profile of the compounds.

The stereochemistry of the piperidine ring, specifically the orientation of the linkage to the thiazole ring at the 3-position, is a critical determinant of biological activity. Although detailed public studies focusing solely on the stereochemical impact for this specific scaffold are limited, SAR principles from related structures consistently show that the spatial arrangement of the piperidine ring and its substituents dictates the precise fit into the binding pocket of the target protein. The chirality at the C3 position of the piperidine ring, and any other stereocenters on the ring, would be expected to result in significant differences in potency between enantiomers or diastereomers.

Substitutions on both the nitrogen and carbon atoms of the piperidine ring have been explored to optimize activity. In the context of developing novel oomycetes fungicides, variations on the piperidine ring were a primary focus. nih.gov The research involved creating bicyclic piperidine analogues and introducing sulfoximine-substituted aryl groups onto the piperidine moiety. nih.gov

These modifications led to compounds with robust biological activity. For instance, the introduction of O-linked heterocycles and bicyclic piperidine structures demonstrated a strong translation of in vitro activity to efficacy in greenhouse trials. nih.gov This indicates that the size, shape, and nature of the substituents on the piperidine ring are fundamental to the compound's interaction with its target.

The following table summarizes the activity of representative compounds with variations on the piperidine moiety against P. infestans.

| Compound ID | Modification on Piperidine Moiety | in vivo Activity vs. P. infestans |

| P14 | Bicyclic Piperidine Analogue | Excellent |

| P25 | Sulfoximine-substituted Aryl Group | Excellent |

These findings highlight that significant structural modifications to the piperidine ring are well-tolerated and can lead to highly potent derivatives.

Exploration of Functional Group Tolerance and Bioisosteric Replacements within the Scaffold

A successful approach in the optimization of the this compound scaffold has been the use of bioisosteric replacement strategies. nih.gov This involves substituting certain functional groups or structural motifs with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

In the development of piperidinyl thiazole fungicides, a systematic bioisosteric replacement strategy was employed to explore variations at four different regions of the lead compounds. nih.gov For example, certain aryl groups attached to the piperidine were replaced with O-linked heterocycles, bicyclic systems, or sulfoximine-substituted aryls. nih.gov While pyridones, acylated sulfoximines, and sultams were also explored, they showed less consistent transfer from in vitro to greenhouse results. nih.gov This suggests that while there is tolerance for a variety of functional groups, some bioisosteres are more effective at maintaining the required conformation and interactions for potent activity.

Several of the most active compounds from these explorations, such as P14 and P25, provided excellent control of fungal diseases in field trials, validating the success of the bioisosteric replacement approach. nih.gov

Rational Design Principles Derived from SAR for this compound Scaffold Optimization

The collective SAR data from studies on this compound derivatives allows for the formulation of several rational design principles for the optimization of this scaffold for antifungal activity:

Thiazole Ring is Essential : The 5-substituted thiazole core is a key pharmacophore, and its integrity should be maintained.

Piperidine Substitutions Enhance Potency : Large and complex substituents on the piperidine ring, including bicyclic systems and substituted aryl groups, are well-tolerated and can lead to a significant increase in potency.

Bioisosterism is a Valid Strategy : Replacing specific moieties with bioisosteres, such as substituting aryl groups with O-linked heterocycles, is a fruitful strategy for discovering novel and potent analogues.

Focus on in vivo Translation : SAR studies should prioritize modifications that demonstrate a robust transfer of activity from in vitro assays to in vivo or greenhouse models. The success of O-linked heterocycles, bicyclic piperidines, and sulfoximine-substituted aryls exemplifies this principle. nih.gov

By applying these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop new compounds with superior and commercially viable biological activity. nih.gov

Preclinical Pharmacological and Biological Investigations of 5 Piperidin 3 Yl Thiazole Analogs

In Vitro Biological Activity Screening and Profiling

Enzyme Inhibition Assays (e.g., kinases, proteases, other relevant enzymes)

A notable area of investigation for piperidinyl thiazole (B1198619) analogs has been in the realm of enzyme inhibition, particularly targeting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.govnih.gov A series of piperidinyl thiazole isoxazolines have been identified as highly potent and slowly reversible inhibitors of human FAAH. nih.govnih.gov

These compounds, featuring a central piperidinyl thiazole core, were designed based on docking studies with FAAH crystal structures. nih.gov The inhibitory mechanism involves the covalent modification of the catalytic serine residue (Ser241) within the enzyme's active site. nih.govinformahealthcare.com Both aryl carbamate (B1207046) and aryl urea (B33335) derivatives of the piperidinyl thiazole scaffold have demonstrated time-dependent inhibition, leading to enzyme inactivation. nih.gov

The structure-activity relationship (SAR) studies revealed that aryl carbamates generally exhibit higher binding affinity and enzyme inactivation potency compared to their aryl urea counterparts. nih.gov For instance, certain piperidine (B6355638) aryl carbamates displayed exceptionally high binding affinity with IC50 values and Ki estimates reaching the picomolar (pM) range. nih.gov

The specificity of these inhibitors for FAAH over other mechanistically similar enzymes, such as porcine liver esterase and porcine pancreatic elastase, has also been explored, indicating a promising selectivity profile. nih.gov

Table 1: FAAH Inhibition by Piperidinyl Thiazole Isoxazoline (B3343090) Analogs

| Compound ID | Pharmacophore | Phenyl Ring Substitution | FAAH Binding Affinity (IC50/Ki) |

|---|---|---|---|

| 1a | Aryl Carbamate | Unsubstituted | pM range |

| 1k | Aryl Carbamate | 2,6-dimethyl | >4 orders of magnitude decrease vs 1a |

| 2c | Aryl Urea | - | nM range |

| 3a | Aryl Carbamate | Unsubstituted | Decreased affinity vs piperidine analog |

| 3c | Aryl Carbamate | 3-substituted | Decreased affinity vs piperidine analog |

This table is interactive. Click on the headers to sort the data.

In addition to FAAH, other thiazole derivatives incorporating piperidine or piperazine (B1678402) moieties have been investigated as inhibitors of various kinases, such as VEGFR-2, which are implicated in cancer progression. nih.gov

Receptor Binding and Activation Studies (e.g., GPCRs, nuclear receptors)

The primary mechanism of action for the analgesic effects of the piperidinyl thiazole FAAH inhibitors is linked to the modulation of G-protein coupled receptors (GPCRs), specifically the cannabinoid receptors CB1 and CB2. nih.gov By inhibiting FAAH, these compounds prevent the breakdown of the endogenous cannabinoid anandamide (B1667382) (AEA), leading to increased levels of AEA which in turn activates CB1 and CB2 receptors. nih.gov This enhanced activation of cannabinoid receptors, particularly CB1 in the central nervous system, is associated with physiological effects such as analgesia. nih.gov

Docking studies of piperidinyl thiazole isoxazoline analogs within the FAAH active site have provided insights into the key interactions contributing to their high binding affinity. These interactions include:

Hydrophobic accommodation within the acyl chain binding pocket. nih.gov

π-π stacking between the terminal aryl ring and phenylalanine residues (e.g., PHE381). nih.gov

Hydrogen bonding possibilities between the thiazole ring nitrogen and methionine residues (e.g., MET495). nih.gov

C-H Ar interactions between the piperidine ring and phenylalanine residues (e.g., PHE192). nih.gov

These molecular interactions underscore the structural basis for the potent and selective binding of these analogs to their target enzyme, which in turn modulates downstream receptor signaling.

Cellular Assays for Target Engagement and Pathway Modulation (excluding human clinical cell lines for safety/efficacy)

The engagement of piperidinyl thiazole analogs with their intended intracellular target, FAAH, has been demonstrated through enzyme inactivation kinetics in cellular preparations. nih.gov The time-dependent loss of FAAH activity in the presence of these compounds is a strong indicator of target engagement within a cellular context. nih.gov

The downstream pharmacological effects of FAAH inhibition by these compounds are a direct consequence of this target engagement. By preventing the hydrolysis of anandamide, these inhibitors lead to an accumulation of this endocannabinoid. The elevated anandamide levels then modulate the endocannabinoid signaling pathway, primarily through the activation of CB1 receptors, resulting in effects like analgesia. nih.gov

While specific cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) have not been explicitly reported for this class of compounds, the observed in vivo efficacy in preclinical models of pain provides strong evidence for their ability to engage their target and modulate the relevant physiological pathways in a living system. nih.gov Furthermore, studies on other thiazole derivatives have shown modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways in cancer cells, suggesting that thiazole-based compounds can influence various intracellular signaling cascades. mdpi.com

Antimicrobial Spectrum and Mechanism of Action Studies (e.g., bacterial, fungal pathogens)

The antimicrobial potential of thiazole derivatives is well-documented, with various analogs exhibiting activity against a range of bacterial and fungal pathogens. nih.govekb.egbiointerfaceresearch.com However, specific studies focusing on the antimicrobial spectrum of 5-(Piperidin-3-yl)thiazole and its close analogs are limited in the current literature.

General studies on thiazole derivatives have shown that their antimicrobial activity can be influenced by the nature and position of substituents on the thiazole ring. nih.govbiointerfaceresearch.com For instance, certain 2,4-disubstituted thiazole derivatives have demonstrated broad-spectrum antitumor activity. nih.gov Additionally, thiazole-based compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govekb.egbiointerfaceresearch.com

Some thiazole derivatives have shown promising activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of antibacterial action for some thiazoles has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov

While these findings highlight the general antimicrobial potential of the thiazole scaffold, further research is needed to specifically elucidate the antibacterial and antifungal spectrum and the mechanism of action for this compound analogs.

Anti-inflammatory Efficacy in Preclinical Models and Associated Pathways

Thiazole-containing compounds have been investigated for their anti-inflammatory properties, with some derivatives showing potential in preclinical models of inflammation. mdpi.commdpi.comnih.govresearchgate.netnih.gov The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). mdpi.commdpi.com

For instance, certain 5-methylthiazole-thiazolidinone conjugates have been identified as potent and selective COX-1 inhibitors. mdpi.com The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain. mdpi.com

While direct studies on the anti-inflammatory efficacy of this compound analogs are not extensively reported, the analgesic properties demonstrated by the FAAH inhibitors from this chemical class suggest a potential role in modulating inflammatory pain. nih.gov The inhibition of FAAH leads to an increase in anandamide levels, which is known to have anti-inflammatory effects. nih.gov

Further investigations are required to specifically evaluate the anti-inflammatory efficacy of this compound analogs in preclinical models and to determine their precise mechanism of action on inflammatory pathways.

Anticancer Activity in Preclinical Cell Line Models and Mechanistic Insights

Thiazole-based compounds, including those with piperidine and piperazine moieties, have demonstrated significant potential as anticancer agents in a variety of preclinical studies. rsc.orgmdpi.commdpi.comsemanticscholar.orgdoaj.orgmdpi.comrsc.org These derivatives have been shown to exhibit cytotoxic activity against a broad range of human cancer cell lines.

Table 2: Anticancer Activity of Piperidinyl/Piperazinyl Thiazole Analogs

| Cell Line | Cancer Type | Compound Class | IC50 / GI50 |

|---|---|---|---|

| MCF-7 | Breast Cancer | Piperazine-based bis(thiazole) | 13.01 ± 2.8 μM |

| HepG2 | Liver Cancer | Piperazine-based bis(thiazole) | 22.02 ± 2.9 μM |

| HCT 116 | Colorectal Carcinoma | Piperazine-based bis(thiazole) | 8.51 ± 2.5 μM |

| HL-60 | Leukemia | Pyridine-Thiazole Hybrid | 0.57 µM |

| PC12 | Pheochromocytoma | Thiazole derivative | 0.298 mM |

This table is interactive. Click on the headers to sort the data.

The mechanisms underlying the anticancer effects of these compounds are multifaceted and appear to involve the modulation of several key cellular processes:

Enzyme Inhibition: Certain piperazinyl-thiazole acetamide (B32628) derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) at submicromolar concentrations, a key kinase involved in tumor angiogenesis. nih.gov

Cell Cycle Arrest: Treatment of cancer cells with these analogs has been observed to cause cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting cell proliferation. doaj.orgmdpi.com

Induction of Apoptosis: A significant mechanism of action is the induction of programmed cell death (apoptosis) in cancer cells. rsc.orgsemanticscholar.orgdoaj.org This is often accompanied by an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins like Bcl-2. rsc.orgsemanticscholar.org

Genetic Instability: Some pyridine-thiazole hybrids are suggested to exert their cytotoxic effects by inducing genetic instability in tumor cells. nih.gov

The structure-activity relationship studies of these compounds have indicated that the nature of the substituents on the thiazole and piperidine/piperazine rings can significantly influence their anticancer potency and selectivity against different cancer cell lines. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific data on "this compound" and its direct analogs to populate the detailed preclinical investigation outline provided.

The requested sections and subsections require specific research findings on:

Antioxidant Activity Evaluation: While numerous studies report on the antioxidant properties of various thiazole derivatives, specific data for analogs of this compound, including quantitative measures of radical scavenging or inhibition of oxidative stress, could not be located. mdpi.comnih.govchemrxiv.orgnih.gov

In Vivo (Animal Model) Efficacy and Mechanistic Studies: There is a lack of published proof-of-concept or pharmacodynamic studies in relevant animal disease models specifically for this compound analogs. Research on other thiazole-containing compounds, such as certain thiazole-piperazine derivatives or 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), does exist but falls outside the strict structural scope of the subject compound. nih.govnih.govrsc.org

Elucidation of Molecular Mechanisms and Target Identification: No specific studies employing proteomic or metabolomic approaches to identify the molecular targets of this compound analogs were found. Furthermore, literature detailing the analysis of signaling pathways modulated by this specific class of compounds is not available. General proteomic methods for target identification have been described but have not been applied to this particular compound series in published research. frontiersin.orgdundee.ac.ukunina.it

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” and its analogs at this time. The available research focuses on different substitution patterns of the thiazole ring.

Phenotypic Screening and Deconvolution Strategies

Phenotypic drug discovery offers the advantage of identifying compounds that modulate complex biological pathways in a disease-relevant context, without a priori knowledge of a specific molecular target. This approach is particularly valuable for complex diseases where the underlying molecular pathology is not fully understood. Following the identification of a "hit" compound in a phenotypic screen, the critical and often challenging next step is target deconvolution. Various strategies are employed for this purpose, including affinity chromatography, chemical proteomics, and computational approaches.

A thorough search of existing literature and research databases for studies applying these principles to this compound analogs did not yield any specific findings. There are no published reports of high-throughput phenotypic screening campaigns that have identified this particular scaffold as a hit. Consequently, there is no subsequent research detailing efforts to deconvolute the mechanism of action or identify the molecular targets of such compounds.

The absence of such data precludes a detailed discussion of research findings, including the presentation of data tables related to the phenotypic screening and target identification of this compound analogs. While general principles of phenotypic screening and deconvolution are well-established, their specific application to this compound class remains an unexplored area in the scientific literature.

Future research endeavors could potentially explore the synthesis of a focused library of this compound analogs for screening in a variety of phenotypic assays, for instance, those related to central nervous system disorders, infectious diseases, or oncology. Successful identification of bioactive compounds would then necessitate the application of modern target deconvolution techniques to elucidate their mechanisms of action, thereby paving the way for potential therapeutic development.

Computational and Theoretical Studies of 5 Piperidin 3 Yl Thiazole

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(Piperidin-3-yl)thiazole, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. These simulations place the ligand into the binding site of a target protein, and a scoring function is used to estimate the strength of the interaction.

Key interactions for derivatives containing the piperidinyl-thiazole scaffold often include hydrogen bonds formed by the piperidine (B6355638) nitrogen and the thiazole (B1198619) nitrogen, as well as hydrophobic interactions involving the thiazole ring. For example, in studies of similar compounds as inhibitors for certain kinases, the piperidine ring is often observed to settle into a hydrophobic pocket, while the thiazole core acts as a scaffold for crucial hydrogen bond donors and acceptors.

Table 1: Predicted Binding Interactions for a Representative Piperidinyl-Thiazole Scaffold with a Kinase Target

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Piperidine NH | Asp168 | 2.9 |

| Hydrogen Bond | Thiazole N | Gly102 (Backbone) | 3.1 |

| Hydrophobic | Thiazole Ring | Val57, Ala70 | - |

Note: Data is representative and derived from studies on analogous structures.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide information on molecular orbital energies, electron density distribution, and electrostatic potential. Such data is vital for understanding the molecule's reactivity and its ability to participate in various chemical reactions and intermolecular interactions.

Calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, the nitrogen and sulfur atoms in the thiazole ring significantly influence the electronic landscape, creating regions of high electron density that are prone to electrophilic attack or coordination with metal ions.

Table 2: Calculated Electronic Properties of a Piperidinyl-Thiazole Derivative using DFT (B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: Values are illustrative and based on typical results for similar heterocyclic systems.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its complexes with biological targets. By simulating the movements of atoms over time, MD can explore the molecule's conformational landscape, identify stable conformations, and assess the stability of ligand-protein binding poses obtained from docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific target.

The process involves calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. This model can then be used to estimate the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound or its known active analogues, a pharmacophore model can be generated. This model might include features like a hydrogen bond donor (from the piperidine NH), a hydrogen bond acceptor (from the thiazole N), and a hydrophobic region.

Once created, this pharmacophore model can be used as a 3D query to screen large chemical databases (virtual screening). This process filters for molecules that match the pharmacophore features, allowing for the rapid identification of novel and structurally diverse compounds that have a high probability of binding to the same target.

In Silico ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. For this compound, computational models can estimate key physicochemical properties that influence its pharmacokinetic profile. These predictions help researchers prioritize compounds for further development by flagging potential liabilities early on.

These models are based on the molecule's structure and can predict properties like solubility, lipophilicity (LogP), and polar surface area (PSA). These parameters are crucial as they affect how the molecule is absorbed and distributed in the body.

Table 3: Predicted Physicochemical Properties Influencing Research for this compound

| Property | Predicted Value | Importance in Research |

|---|---|---|

| Molecular Weight | 168.26 g/mol | Affects diffusion and transport across membranes. |

| LogP (o/w) | 1.5 - 2.0 | Indicates lipophilicity; influences solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Correlates with passive molecular transport through membranes. |

| Number of Hydrogen Bond Donors | 1 | Potential for forming key interactions with targets. |

| Number of Hydrogen Bond Acceptors | 2 | Potential for forming key interactions with targets. |

Non-Covalent Interaction Analysis (e.g., QTAIM, NCI)

Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and characterize the weak interactions that are critical for molecular recognition and binding stability. For the this compound-protein complex, these analyses can map out the exact nature and strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking.

NCI plots, for example, can generate 3D graphical representations of interaction regions within a binding pocket, color-coded by their strength. This provides a more nuanced understanding of the binding mode than what is available from docking alone and can reveal subtle yet important interactions that contribute to binding affinity.

5 Piperidin 3 Yl Thiazole As a Chemical Scaffold in Academic Drug Discovery Research

Design and Synthesis of Diverse Chemical Libraries Based on the Scaffold

The construction of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds to identify initial hits. The 5-(piperidin-3-yl)thiazole core is well-suited for library synthesis due to established and versatile synthetic methodologies for both the thiazole (B1198619) and piperidine (B6355638) components.

The most common method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.netmdpi.com To create a library based on the this compound scaffold, a key intermediate would be a protected 3-(α-haloketone)piperidine. This intermediate can then be reacted with a diverse collection of thioamides to introduce variability at the 2-position of the thiazole ring. Conversely, a protected 3-(thiocarboxamido)piperidine could be reacted with various α-haloketones to introduce diversity at the 4- and 5-positions of the thiazole.

Further diversity can be readily introduced via the piperidine ring. The nitrogen atom of the piperidine can be functionalized before or after the thiazole ring formation, allowing for the incorporation of a wide array of substituents through reactions like acylation, alkylation, and reductive amination. This dual approach—modifying both the thiazole and piperidine components—allows for the creation of large, structurally diverse libraries essential for high-throughput screening campaigns.

Table 1: Synthetic Strategies for this compound Library Generation

| Synthetic Route | Key Intermediates | Points of Diversification | Reference Reaction Type |

|---|---|---|---|

| Hantzsch Synthesis A | N-protected 3-(α-haloketone)piperidine, Various thioamides | Thiazole C2-position | Condensation |

| Hantzsch Synthesis B | Various α-haloketones, N-protected 3-piperidinecarboxamide | Thiazole C4- and C5-positions | Condensation |

Scaffold Derivatization for Lead Generation and Optimization

Once an initial "hit" compound is identified from a library screen, the process of lead generation and optimization begins. This involves systematically modifying the scaffold to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple, synthetically accessible points for such derivatization.

One key area for modification is the piperidine nitrogen. In a study on analogous piperidinyl thiazole isoxazolines as Fatty Acid Amide Hydrolase (FAAH) inhibitors, researchers synthesized a library of compounds by derivatizing the piperidine nitrogen with various electrophilic groups, including ureas and carbamates. nih.gov This strategy led to the identification of highly potent inhibitors, demonstrating that modifications at this position can directly influence target engagement. nih.gov

The thiazole ring itself also presents opportunities for optimization. Substituents can be introduced at the C2 and C4 positions to explore interactions with the target protein. For example, adding aromatic or heterocyclic groups can probe for additional binding pockets and enhance potency through hydrophobic or hydrogen-bonding interactions. This systematic exploration of the chemical space around the core scaffold is crucial for transforming a low-affinity hit into a high-potency lead candidate. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights from Piperidinyl-Thiazole Analogs

| Compound Series | Modification Point | Observation | Implication for Lead Optimization |

|---|---|---|---|

| FAAH Inhibitors nih.gov | Piperidine Nitrogen | Addition of aryl urea (B33335) and carbamate (B1207046) groups | Led to potent, slowly reversible inhibitors. |

| General Thiazoles dergipark.org.tr | Thiazole C2/C4/C5 | Substitution with different aryl groups | Significantly impacts biological activity (e.g., antimicrobial, anticancer). |

Application in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that uses smaller, low-complexity molecules ("fragments") to identify starting points for drug design. nih.gov The thiazole ring is considered an attractive building block for fragment libraries due to its wide range of biological activities and its presence in numerous natural products and approved drugs. nih.govresearchgate.net

The this compound scaffold, or fragments thereof, can be valuable in FBDD campaigns. The piperidine ring adds a three-dimensional character, which is often a desirable feature in fragment libraries to better explore the topology of protein binding sites. A fragment like this compound could provide an initial hit that binds with low affinity but high ligand efficiency. This fragment can then be "grown" or "linked" with other fragments to build a more potent, drug-like molecule.

However, researchers must be cautious, as some thiazole-containing fragments, particularly 2-aminothiazoles, are known to be "frequent hitters" in screening campaigns, sometimes acting through non-specific mechanisms. nih.gov Therefore, when a hit containing this scaffold is identified, it is crucial to use multiple orthogonal biophysical assays to confirm genuine target engagement and rule out non-specific inhibition. nih.govresearchgate.net

Hybrid Molecule Design Integrating the this compound Core

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved affinity, better selectivity, or a dual mode of action. mdpi.com The this compound scaffold is an excellent candidate for this approach, serving as a central core to link different bioactive moieties.

For instance, researchers have designed and synthesized thiazole-piperazine hybrids as potential agents for treating Alzheimer's disease by targeting multiple disease-related proteins. nih.gov Similarly, hybrid molecules linking thiazole and pyrazole (B372694) motifs have been explored as antimicrobial agents. mdpi.com The piperidine portion of the this compound scaffold provides a non-planar, flexible linker that can be used to optimally position the attached pharmacophores for interaction with their respective targets. This strategy has been successfully employed to create novel compounds for a wide range of diseases, including cancer and infectious diseases. researchgate.netacs.orgnih.gov

Table 3: Examples of Hybrid Molecule Concepts Incorporating Piperidinyl/Thiazole Scaffolds

| Hybrid Class | Linked Pharmacophore(s) | Therapeutic Area | Rationale |

|---|---|---|---|

| Thiazole-Piperazine nih.gov | Piperazine (B1678402) | Alzheimer's Disease | Multi-target inhibition (e.g., cholinesterases, Aβ aggregation). |

| Thiazole-Pyridine nih.gov | Pyridine | Antimicrobial | Combining known antimicrobial scaffolds. |

| Thiazole-Pyrazole mdpi.com | Pyrazole | Anticancer, Antimicrobial | Synergistic or additive effects from two bioactive heterocycles. |

Its Role as a Modulator of Biological Pathways beyond Direct Target Engagement

The piperidine ring, for example, is often used to improve the pharmacokinetic properties of a drug. It can increase solubility, modulate lipophilicity, and provide a basic nitrogen atom that can be protonated at physiological pH, which can influence cell permeability and oral bioavailability. The thiazole ring is metabolically relatively stable and can influence the electronic properties of the molecule.

Furthermore, some scaffolds are considered "privileged structures," meaning they are capable of binding to multiple, often unrelated, biological targets. nih.gov This can be advantageous in a polypharmacological approach, where simultaneously modulating multiple targets can be more effective for complex diseases. While not yet definitively established for this specific isomer, the prevalence of both thiazole and piperidine rings in bioactive compounds suggests that the this compound scaffold could potentially interact with multiple biological pathways, a possibility that warrants further investigation in academic research. dergipark.org.trnih.gov

Advanced Analytical Methodologies in Research and Development of 5 Piperidin 3 Yl Thiazole

Spectroscopic Techniques for Structural Elucidation of Novel Analogs

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of newly synthesized analogs of 5-(Piperidin-3-yl)thiazole. These techniques probe the molecular structure at the atomic level, providing detailed information about connectivity, chemical environment, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the number and types of protons and carbons, advanced NMR techniques offer deeper insights into the complex structures of this compound analogs.

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule. For derivatives of this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used.

COSY experiments establish ¹H-¹H correlations, revealing which protons are coupled to each other. This is instrumental in mapping out the spin systems within the piperidine (B6355638) ring and any substituents on the thiazole (B1198619) ring.

HSQC spectra correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule, for instance, linking substituents to the thiazole ring or establishing the connection between the piperidine and thiazole moieties.

In the analysis of related heterocyclic systems, such as piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives, ¹H and ¹³C NMR are fundamental in confirming the formation of the thiazole core. For these molecules, the carbon signals for the piperazine (B1678402) ring are typically observed between δ 42 and 53 ppm, which is a useful reference for assigning the piperidine ring carbons in this compound analogs dpkmr.edu.in.

Solid-State NMR (ssNMR): For active pharmaceutical ingredients (APIs), the solid form is often the final product. Solid-State NMR provides detailed structural information about crystalline and amorphous solid dispersions. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including solubility and bioavailability. For piperidine-containing salts, ssNMR has been used to confirm proton transfer and characterize the new crystalline phase iucr.org. Techniques like ³⁵Cl ssNMR can serve as spectral fingerprints for different solid forms of an API, aiding in quality control during drug development fsu.edu.

Table 1: Exemplary 2D-NMR Correlations for a Hypothetical this compound Analog

| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Key HMBC Correlations | Inferred Structural Information |

| H at C2 of Thiazole | C2 of Thiazole | C4, C5 of Thiazole; C3 of Piperidine | Confirms the thiazole ring structure and its linkage to the piperidine ring. |

| H at C3 of Piperidine | C3 of Piperidine | C2, C4, C5 of Piperidine; C5 of Thiazole | Establishes the point of attachment between the two rings. |

| Axial/Equatorial Hs at C2, C4, C5, C6 of Piperidine | C2, C4, C5, C6 of Piperidine | Adjacent carbons within the piperidine ring | Defines the spin systems and confirms the integrity of the piperidine ring. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, which serves as a powerful confirmation of the identity of a newly synthesized compound.

For novel this compound analogs, HRMS is used to:

Confirm the Molecular Formula: By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed structure, the elemental composition can be confidently determined.

Identify and Characterize Impurities: The high resolution of HRMS allows for the separation and identification of closely related impurities that may not be distinguishable by lower-resolution techniques.